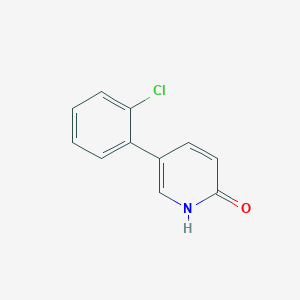
5-(2-Chlorophenyl)pyridin-2(1H)-one
Overview
Description
5-(2-Chlorophenyl)pyridin-2(1H)-one, also known as Clivorine, is a synthetic alkaloid that belongs to the family of pyridine alkaloids. It is a potent and selective agonist of the 5-HT7 receptor, which is a subtype of serotonin receptors. Clivorine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
It’s possible that it interacts with its targets through a radical approach, as suggested by studies on similar compounds .
Biochemical Pathways
It’s plausible that it could influence a variety of pathways due to its potential to interact with multiple biological targets .
Result of Action
Studies on similar compounds suggest that it could have a variety of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-Chlorophenyl)pyridin-2(1H)-one .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chlorophenyl)pyridin-2(1H)-one in lab experiments include its high potency and selectivity for the 5-HT7 receptor, which makes it a useful tool for studying the role of the 5-HT7 receptor in various physiological processes. However, the limitations of using 5-(2-Chlorophenyl)pyridin-2(1H)-one in lab experiments include its potential toxicity and adverse effects on the liver, kidney, and other organs. In addition, the high cost of 5-(2-Chlorophenyl)pyridin-2(1H)-one may limit its use in some experiments.
Future Directions
There are several future directions for research on 5-(2-Chlorophenyl)pyridin-2(1H)-one. One direction is to further investigate the potential therapeutic applications of 5-(2-Chlorophenyl)pyridin-2(1H)-one in various diseases, including depression, anxiety, and schizophrenia. Another direction is to study the potential adverse effects of 5-(2-Chlorophenyl)pyridin-2(1H)-one on the liver, kidney, and other organs. Finally, future research could focus on developing more selective and potent agonists of the 5-HT7 receptor, which could have potential therapeutic applications in various fields.
Scientific Research Applications
5-(2-Chlorophenyl)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 5-(2-Chlorophenyl)pyridin-2(1H)-one has been shown to modulate the activity of the 5-HT7 receptor, which is involved in various physiological processes, including sleep, mood, and cognition. In pharmacology, 5-(2-Chlorophenyl)pyridin-2(1H)-one has been studied for its potential use as a drug target for various diseases, including depression, anxiety, and schizophrenia. In toxicology, 5-(2-Chlorophenyl)pyridin-2(1H)-one has been studied for its potential toxicity and adverse effects on the liver, kidney, and other organs.
properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQAUAPSPKFFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603929 | |
| Record name | 5-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76053-47-9 | |
| Record name | 5-(2-Chlorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



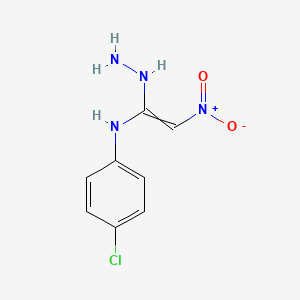


![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)





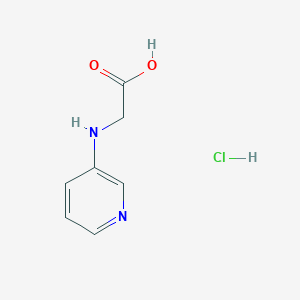
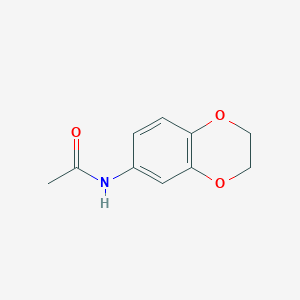
![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)
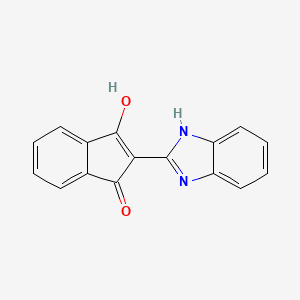
![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)